Methyl DL-lysinate dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

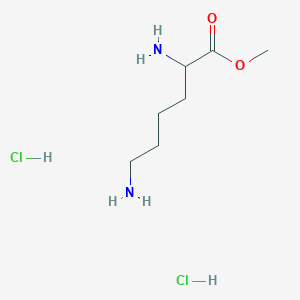

2D Structure

3D Structure of Parent

Properties

CAS No. |

34015-48-0 |

|---|---|

Molecular Formula |

C7H17ClN2O2 |

Molecular Weight |

196.67 g/mol |

IUPAC Name |

methyl 2,6-diaminohexanoate;hydrochloride |

InChI |

InChI=1S/C7H16N2O2.ClH/c1-11-7(10)6(9)4-2-3-5-8;/h6H,2-5,8-9H2,1H3;1H |

InChI Key |

FORVAIDSGSLRPX-UHFFFAOYSA-N |

SMILES |

COC(=O)C(CCCCN)N.Cl.Cl |

Canonical SMILES |

COC(=O)C(CCCCN)N.Cl |

Other CAS No. |

34015-48-0 |

sequence |

K |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Process Development for Methyl Dl Lysinate Dihydrochloride

Esterification Reactions of Lysine (B10760008) Precursors to Methyl DL-Lysinate Dihydrochloride (B599025)

The primary and most conventional method for synthesizing methyl DL-lysinate dihydrochloride is through the esterification of DL-lysine or its salts. prepchem.comnih.gov This reaction typically involves reacting DL-lysine with methanol (B129727) in the presence of an acid catalyst. prepchem.comnih.gov

A common precursor for this synthesis is DL-lysine monohydrochloride. In a typical procedure, DL-lysine monohydrochloride is dissolved in methanol, and an acid catalyst is added to facilitate the esterification process. rsc.org The reaction mixture is then typically heated to reflux to drive the reaction towards completion. rsc.org Upon cooling, the product, this compound, crystallizes from the solution and can be isolated by filtration. prepchem.comrsc.org

Another approach involves the use of α-amino-ε-caprolactam as a starting material, which is heated with an alcohol in the presence of an acid or base catalyst to produce the lysine ester. google.com

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of the esterification reaction is highly dependent on the reaction conditions and the choice of catalyst. Several methods have been developed to optimize these parameters for improved yields and purity.

Catalyst Systems:

A variety of acid catalysts have been employed for the synthesis of amino acid methyl esters, including:

Gaseous Hydrochloric Acid (HCl): A traditional and effective method involves bubbling dry HCl gas through a suspension of the amino acid in methanol. nih.gov

Thionyl Chloride (SOCl₂): This reagent is often used to generate HCl in situ when added to methanol, providing a convenient and efficient catalytic system. nih.govrsc.org One modified procedure involves dissolving (S)-lysine monohydrochloride in methanol, cooling the mixture, and then adding thionyl chloride dropwise. rsc.org

Trimethylchlorosilane (TMSCl): A milder and more convenient room-temperature method utilizes TMSCl in methanol. nih.govresearchgate.net This approach is compatible with a wide range of amino acids and offers good to excellent yields with simple workup procedures. nih.govresearchgate.net

Sulfuric Acid (H₂SO₄) and p-Toluenesulfonic Acid: These are also effective protic acid catalysts for this transformation. nih.govgoogle.com

Ion-Exchange Resins: Acidic ion-exchange resins like Amberlyst™-15 can serve as heterogeneous catalysts, simplifying product purification. nih.gov

Reaction Conditions:

Key reaction parameters that are often optimized include:

Temperature: The reaction is often carried out at reflux temperature to increase the reaction rate. rsc.org However, room temperature conditions are also possible with certain catalyst systems like TMSCl/methanol. nih.gov

Reaction Time: The duration of the reaction can vary from a few hours to over 20 hours, depending on the specific reactants and conditions. rsc.orggoogle.com

Reactant Concentration: The ratio of alcohol to the lysine precursor is typically high, with the alcohol often serving as both the reactant and the solvent. google.com

Interactive Data Table: Comparison of Catalyst Systems for Esterification

| Catalyst System | Typical Conditions | Advantages | Yields |

| Gaseous HCl/Methanol | Bubbling HCl gas through methanol | High efficiency | Good to Excellent nih.gov |

| Thionyl Chloride/Methanol | Dropwise addition at 0°C, then reflux | Convenient in situ HCl generation | Excellent (e.g., 92.5%) rsc.org |

| TMSCl/Methanol | Room temperature | Mild conditions, simple workup | Good to Excellent nih.govresearchgate.net |

| H₂SO₄/Methanol | Reflux | Readily available | Good nih.gov |

| p-Toluenesulfonic Acid | Heating (e.g., 150°C) | Effective for specific precursors | Moderate google.com |

| Ion-Exchange Resins | Stirring at room temperature or elevated temperatures | Easy catalyst removal | Variable nih.gov |

Role of Protecting Group Strategies in Synthesis

In the synthesis of more complex molecules containing a lysine moiety, protecting group strategies are crucial to ensure regioselectivity and prevent unwanted side reactions at the α- and ε-amino groups of lysine. sigmaaldrich.comharvard.edu The choice of protecting group is dictated by its stability under certain reaction conditions and its selective removal in the presence of other functional groups. sigmaaldrich.com

Commonly used protecting groups for the amino functions of lysine include:

Fmoc (9-fluorenylmethyloxycarbonyl): This base-labile protecting group is widely used in solid-phase peptide synthesis. nih.gov It is stable to acidic conditions but can be removed with a mild base like piperidine. sigmaaldrich.com

Boc (tert-butyloxycarbonyl): This acid-labile group is another cornerstone of peptide synthesis. nih.gov

Trityl-based groups (Mtt, Mmt): 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt) are acid-labile protecting groups often used for the side-chain amino group of lysine. sigmaaldrich.comnih.gov Their removal can be achieved with dilute trifluoroacetic acid (TFA), allowing for selective deprotection in the presence of other acid-sensitive groups. sigmaaldrich.comnih.gov

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): These protecting groups are orthogonal to both Fmoc and Boc strategies as they are cleaved by hydrazine, providing an additional layer of selectivity. sigmaaldrich.comiris-biotech.de

The strategic use of these protecting groups allows for the specific modification of either the α- or ε-amino group of lysine within a larger molecule, which is essential for the synthesis of complex peptides and other targeted compounds. nih.govnih.gov

Novel Synthetic Routes and Stereochemical Control in this compound Production

While the direct esterification of DL-lysine is the most common route, research has explored alternative pathways. One such method involves the hydrolysis of α-amino-ε-caprolactam. google.com This reaction can be catalyzed by either acid or base and proceeds by heating the lactam with an alcohol. google.com The addition of a small amount of water can accelerate this reaction. google.com

Controlling the stereochemistry to produce enantiomerically pure L- or D-lysine derivatives is often a critical aspect. A method for the racemization of chiral lysine salts to produce DL-lysine has been developed. google.com This process involves dissolving a chiral lysine salt in an aqueous acetic acid solution and heating it in the presence of a catalyst like salicylaldehyde (B1680747) or benzaldehyde. google.com This allows for the conversion of an enantiomerically enriched starting material into the racemic mixture, which can then be esterified to yield this compound.

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to chemical synthesis is of growing importance, aiming to reduce environmental impact and improve sustainability.

Solvent-Free and Aqueous Medium Approaches

Efforts to develop more environmentally friendly synthetic methods have led to the exploration of solvent-free and aqueous-based reactions.

Solvent-Free Synthesis: The direct reaction of carboxylates with haloalkanes under solvent-free conditions, often facilitated by a phase-transfer catalyst, represents a green approach to ester synthesis. nih.gov This methodology offers high product yields, simplified work-up procedures, and avoids the use of volatile organic solvents. nih.gov

Aqueous Medium Approaches: While direct esterification in water is challenging due to the reverse reaction of hydrolysis, certain steps of the synthesis can be performed in aqueous solutions. For instance, the racemization of chiral lysine salts can be carried out in an aqueous acetic acid solution. google.com Furthermore, chemoenzymatic methods often utilize aqueous buffer solutions.

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines chemical and enzymatic steps to leverage the high selectivity and mild reaction conditions of biocatalysts. nih.gov

One approach involves the enzymatic hydrolysis of DL-lysine methyl ester dihydrochloride. prepchem.com In a reported procedure, an immobilized enzyme, such as Pronase E, is used to selectively hydrolyze the L-enantiomer of the methyl ester, allowing for the separation of the L-lysine from the unreacted D-lysine methyl ester. prepchem.com The reaction is typically carried out in a buffered aqueous solution at a controlled pH and temperature. prepchem.com This method highlights the potential for enzymatic reactions in the stereoselective transformation of lysine derivatives.

Another chemoenzymatic strategy involves the one-pot esterification and subsequent polymerization of lysine. nih.gov In this process, lysine is first esterified using an acid catalyst in an alcohol, and then an enzyme like papain is used to catalyze the polymerization of the resulting lysine ester in an aqueous buffer. nih.gov This demonstrates the integration of chemical and enzymatic steps to achieve a more efficient and sustainable synthesis.

Interactive Data Table: Green Synthesis Approaches

| Approach | Key Features | Advantages |

| Solvent-Free Synthesis | Reaction of carboxylates with haloalkanes without a solvent, using a phase-transfer catalyst. nih.gov | High yield, easy work-up, environmentally friendly. nih.gov |

| Aqueous Medium Racemization | Racemization of chiral lysine salts in aqueous acetic acid. google.com | Reduces use of organic solvents. |

| Chemoenzymatic Hydrolysis | Selective enzymatic hydrolysis of one enantiomer of methyl DL-lysinate. prepchem.com | High stereoselectivity, mild reaction conditions. |

| One-Pot Chemoenzymatic Polymerization | Chemical esterification followed by enzymatic polymerization in a single pot. nih.gov | Process intensification, reduced waste. |

Scale-Up Considerations and Process Intensification in Industrial Synthesis

The successful scale-up of chemical processes from the laboratory bench to a commercial manufacturing plant is a complex undertaking that requires careful consideration of various engineering and chemical principles. For the synthesis of this compound, this transition involves navigating challenges related to reaction kinetics, heat and mass transfer, and product isolation and purification at a significantly larger scale. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient technologies, offers promising solutions to overcome these hurdles.

A common laboratory-scale synthesis of this compound involves the esterification of DL-lysine with methanol in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. While straightforward in a laboratory setting, direct translation of this batch process to an industrial scale can lead to several issues.

Key Scale-Up Challenges:

Heat Management: The esterification reaction is typically exothermic. At an industrial scale, the reduced surface-area-to-volume ratio of large reactors can make heat dissipation a significant challenge, potentially leading to temperature gradients, side reactions, and reduced product quality.

Mass Transfer Limitations: In heterogeneous reaction mixtures, such as the slurry of DL-lysine in methanol, efficient mixing becomes crucial for ensuring adequate contact between reactants and the catalyst. Poor mass transfer can result in slower reaction rates and incomplete conversion.

By-product Removal: The formation of water as a by-product can shift the reaction equilibrium, limiting the yield of the desired ester. At an industrial scale, the efficient removal of water from the reaction mixture is essential for driving the reaction to completion.

Product Isolation and Purity: The crystallization and isolation of this compound from the reaction mixture must be carefully controlled to achieve the desired purity and crystal morphology, which are critical for downstream applications. The presence of unreacted starting materials or by-products can complicate the purification process.

Process Intensification Strategies:

To address these scale-up challenges, the chemical industry is increasingly turning to process intensification techniques. These innovative approaches can lead to significant improvements in efficiency, safety, and sustainability.

Continuous Flow Chemistry: One of the most promising process intensification strategies is the adoption of continuous flow reactors. In contrast to traditional batch reactors, continuous flow systems offer superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety due to the smaller reaction volumes at any given time. For the synthesis of this compound, a continuous flow process could involve pumping a slurry of DL-lysine and a solution of the acid catalyst in methanol through a heated reactor coil. This approach can significantly improve reaction efficiency and product consistency.

Reactive Distillation: This technique combines chemical reaction and distillation in a single unit. For the esterification of DL-lysine, reactive distillation could be employed to continuously remove water from the reaction zone, thereby driving the equilibrium towards the product side and achieving higher conversion rates.

Enzymatic Catalysis: The use of enzymes, such as lipases, as catalysts offers a green and highly selective alternative to traditional acid catalysts. nih.gov Immobilized enzymes can be used in packed-bed reactors in a continuous flow setup, allowing for easy separation of the catalyst from the product and catalyst recycling. While research in this area is ongoing, enzymatic esterification holds the potential for milder reaction conditions and reduced by-product formation. nih.gov

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Amino Acid Esters

| Parameter | Conventional Batch Process | Continuous Flow Process |

| Heat Transfer | Poor, potential for hot spots | Excellent, high surface-area-to-volume ratio |

| Mass Transfer | Can be limited by mixing efficiency | Enhanced due to small channel dimensions |

| Reaction Time | Often several hours to days | Typically minutes to hours |

| Process Control | Difficult to control temperature and concentration profiles | Precise control over reaction parameters |

| Safety | Higher risk due to large volumes of hazardous materials | Inherently safer with smaller reaction volumes |

| Scalability | Difficult, requires significant process redesign | Easier, by numbering-up (running multiple reactors in parallel) |

Detailed Research Findings:

Sophisticated Spectroscopic and Structural Elucidation of Methyl Dl Lysinate Dihydrochloride

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of methyl DL-lysinate dihydrochloride (B599025). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecule's proton and carbon skeletons.

In ¹H NMR spectroscopy, the chemical shifts of the protons are indicative of their local electronic environment. For instance, the protons attached to carbons adjacent to electronegative atoms like oxygen and nitrogen will appear at a higher chemical shift (downfield). In the case of methyl lysinate, the methyl protons of the ester group typically appear as a singlet, while the various methylene (B1212753) and methine protons along the lysine (B10760008) backbone exhibit complex splitting patterns due to spin-spin coupling with neighboring protons. nih.gov

¹³C NMR spectroscopy provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts in ¹³C NMR are also highly sensitive to the electronic environment. For example, the carbonyl carbon of the ester group in methyl lysinate will have a characteristic downfield chemical shift. hmdb.ca The signals for the different methylene carbons in the lysine side chain can also be resolved and assigned. nih.govnih.gov The use of ¹³C-enriched methyl groups can further enhance the signal of the methyl carbon, facilitating detailed studies of its interactions. nih.govnih.gov

Table 1: Representative NMR Data for Lysine Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | α-CH | ~3.5-4.0 |

| ¹H | ε-CH₂ | ~2.9-3.1 |

| ¹H | β, γ, δ-CH₂ | ~1.4-1.9 |

| ¹H | -OCH₃ | ~3.7 |

| ¹³C | C=O (Ester) | ~170-175 |

| ¹³C | α-C | ~53-55 |

| ¹³C | ε-C | ~39-41 |

| ¹³C | β, γ, δ-C | ~22-32 |

| ¹³C | -OCH₃ | ~52 |

| Note: Exact chemical shifts can vary depending on the solvent and pH. |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of methyl DL-lysinate dihydrochloride by analyzing its fragmentation patterns. Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows the molecule to be introduced into the mass spectrometer as an intact, protonated species.

The resulting mass spectrum will show a prominent peak corresponding to the molecular ion [M+H]⁺, confirming the molecular weight of the compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition.

Tandem mass spectrometry (MS/MS) provides even more detailed structural information. In an MS/MS experiment, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern of methyl lysinate provides a roadmap of its structure. For instance, characteristic losses of the methoxy (B1213986) group, parts of the lysine side chain, and the amino group can be observed. wm.edu It's important to note that the charge state of the ion can influence the fragmentation pathways. nih.gov

Vibrational Spectroscopy (FTIR and Raman) for Functional Group and Conformation Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and its conformational state. univie.ac.at Both techniques probe the vibrational modes of the molecule, but they are based on different physical principles and often provide complementary information.

FTIR Spectroscopy: In FTIR spectroscopy, the absorption of infrared radiation by the molecule is measured. Specific functional groups absorb at characteristic frequencies. For this compound, key vibrational bands include:

N-H stretching: The primary and secondary amine groups will show characteristic stretching vibrations. jchps.com

C-H stretching: Vibrations from the methyl and methylene groups.

C=O stretching: A strong absorption band from the ester carbonyl group. nih.govacs.org

C-O stretching: Stretching vibrations of the ester C-O bond. jchps.com

N-H bending: Bending vibrations of the amine groups. jchps.com

Table 2: Key Vibrational Frequencies for Methyl Lysinate Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Stretch (Amine) | 3300-3500 | FTIR, Raman |

| C-H Stretch (Aliphatic) | 2850-3000 | FTIR, Raman |

| C=O Stretch (Ester) | 1735-1750 | FTIR |

| N-H Bend (Amine) | 1580-1650 | FTIR |

| C-O Stretch (Ester) | 1150-1250 | FTIR |

| Note: Frequencies can be influenced by hydrogen bonding and the solid-state environment. |

X-Ray Crystallography for Solid-State Structure Determination and Polymorphism Studies

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. By diffracting X-rays off a single crystal of this compound, a detailed electron density map can be generated, from which the positions of all atoms can be determined with high accuracy.

This technique provides definitive information on:

Bond lengths and angles: Precise measurements of all covalent bonds and angles within the molecule.

Conformation: The exact spatial arrangement of the lysine side chain and the ester group.

Intermolecular interactions: How the molecules pack together in the crystal lattice, including hydrogen bonding interactions involving the amine and chloride ions. nih.gov

The study of polymorphism, the ability of a compound to exist in more than one crystal form, is also crucial. nih.govnih.govresearchgate.net Different polymorphs can have different physical properties. While the crystal structure of L-lysine itself has been determined, often through powder X-ray diffraction due to the difficulty in growing single crystals, similar challenges may exist for its derivatives. researchgate.netnih.govwiley.comcardiff.ac.uk

Chiral Recognition and Characterization Methods for Lysinate Enantiomers

Since this compound is a racemic mixture, containing both the D- and L-enantiomers, methods for their separation and characterization are essential.

Chiral Chromatography: This is a powerful technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Various types of CSPs can be employed for the resolution of amino acid esters. mdpi.com

Chiral Spectroscopic Methods:

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Enantiomers will produce mirror-image CD spectra, allowing for their differentiation and the determination of enantiomeric excess.

NMR with Chiral Shift Reagents: The addition of a chiral shift reagent can induce chemical shift differences between the corresponding protons or carbons of the two enantiomers in the NMR spectrum, allowing for their quantification. nih.gov

Other Chiral Recognition Techniques:

Fluorescence Spectroscopy: Chiral fluorescent sensors can be designed to exhibit different fluorescence responses upon binding to the D- or L-enantiomer of lysine derivatives. nih.gov

Colorimetric Sensors: These sensors can produce a visible color change in the presence of one enantiomer over the other. rsc.org

Chemical Reactivity, Derivatization, and Transformation Pathways of Methyl Dl Lysinate Dihydrochloride

Reactivity of the Amino Functionalities in Methyl DL-Lysinate Dihydrochloride (B599025)

The two primary amino groups of methyl DL-lysinate dihydrochloride, the α-amino and ε-amino groups, are key sites for chemical reactions. Their reactivity is influenced by their different steric environments and pKa values, which can be exploited for selective modifications.

The amino groups of lysine (B10760008) derivatives are readily acylated to form amides, a fundamental reaction in peptide synthesis. In the context of methyl DL-lysinate, both the α- and ε-amino groups can participate in peptide bond formation. However, achieving regioselectivity is crucial. For instance, in peptide synthesis, the ε-amino group is typically protected to ensure that coupling occurs exclusively at the α-amino position.

Research has shown that lysine thioacids can undergo efficient coupling with aminonitriles in neutral water to produce peptides in near-quantitative yields. nih.gov This highlights the high reactivity of the lysine core in forming peptide linkages. While both amino groups can react, studies on related lysine derivatives demonstrate that under neutral pH conditions, peptide ligation can proceed effectively at the α-position without significant sidechain amidation. nih.gov However, under alkaline conditions, the reactivity of the sidechain amino group increases, potentially leading to undesired products. nih.gov

The efficiency of these coupling reactions can be influenced by the specific reagents and conditions used. The choice of coupling agents and protecting groups is critical for directing the reaction to the desired amino group and preventing side reactions.

Alkylation and acylation are common strategies to modify the amino groups of lysine and its derivatives, leading to a diverse range of functionalized molecules.

Alkylation: The ε-amino group of lysine derivatives can be selectively methylated. A common method involves the reductive methylation of an Nα-protected lysine, such as Nα-Fmoc-lysine, to yield Nα-Fmoc-Nε-dimethyl-lysine. researchgate.net Further quaternization can produce Nα-Fmoc-Nε-trimethyl-lysine. researchgate.net These methylated lysine derivatives are important for studying epigenetic modifications in histones. researchgate.net Another approach to synthesizing ε-N-methyl-L-lysine involves the formaldehyde-formic acid methylation of α-N-carbobenzoxy-ε-N-benzyl-L-lysine. researchgate.net

Acylation: Acylation of the amino groups can be achieved using various acylating agents, such as acid chlorides or anhydrides. The relative reactivity of the α- and ε-amino groups can be controlled by the reaction conditions and the use of protecting groups. This allows for the synthesis of selectively acylated lysine derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Ester Group Transformations and Hydrolysis Kinetics

The methyl ester group in this compound is susceptible to hydrolysis, a reaction that can be catalyzed by acids, bases, or enzymes. The kinetics of this hydrolysis have been studied, particularly in the context of enzyme-catalyzed reactions.

Studies on a series of N-acetyl-(glycyl)n-L-lysine methyl esters have shown that the rate of hydrolysis is influenced by the nature of the N-acyl group. nih.gov The catalytic rate constant (kcat) for the hydrolysis of these esters by trypsin was found to be significantly influenced by the length of the aminoacyl chain attached to the lysine. nih.gov Extending the N-acetyl-L-lysine methyl ester with one or two glycine (B1666218) residues resulted in a greatly enhanced deacylation rate constant. nih.gov This suggests that interactions with enzyme subsites play a crucial role in the hydrolysis kinetics.

The rate-determining step for the trypsin-catalyzed hydrolysis of these extended L-lysine methyl esters was identified as the deacylation of the enzyme. nih.gov The thermodynamic parameters for the hydrolysis of these substrates have also been investigated, revealing that the enhanced reaction rates for the extended substrates are associated with higher activation enthalpies (ΔH‡) and entropies (ΔS‡). nih.gov This is interpreted in terms of additional hydrogen bonding between the longer aminoacyl chains and the enzyme. nih.gov

The following table summarizes the kinetic and thermodynamic data for the β-trypsin-catalyzed hydrolysis of N-acetyl-(glycyl)n-L-lysine methyl esters:

| Substrate (n) | kcat (s⁻¹) | Km (mM) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

| 0 | 1.5 | 0.1 | 45.2 | -58.6 |

| 1 | 14.0 | 0.5 | 58.6 | -16.7 |

| 2 | 15.0 | 0.8 | 59.4 | -12.5 |

Data adapted from a study on the hydrolysis of N-acetyl-(glycyl)n-L-lysine methyl esters. nih.gov

Regioselective and Chemoselective Derivatization Strategies

The presence of three distinct functional groups in this compound necessitates regioselective and chemoselective derivatization strategies for controlled synthesis. The differential reactivity of the α- and ε-amino groups, along with the ester moiety, can be exploited for this purpose.

Protecting group chemistry is paramount for achieving regioselectivity. For example, the synthesis of Nα-Fmoc-Nε-(Boc, methyl)-l-lysine showcases a strategy where the α-amino group is protected with an Fmoc group, and the ε-amino group is functionalized with a Boc or methyl group. researchgate.net This allows for the selective modification of one amino group while the other remains protected.

Chemoselectivity can be achieved by choosing reaction conditions that favor the reaction of one functional group over another. For instance, at neutral pH, peptide coupling can occur preferentially at the α-amino group of lysine derivatives without significant reaction at the ε-amino group. nih.gov In contrast, certain reactions, like the formation of some heterocyclic structures, may proceed through the ε-amino group.

Mechanisms of Racemization and Stereoinversion for DL-Lysinate Derivatives

This compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. The stereocenter at the α-carbon is susceptible to racemization, particularly under certain reaction conditions. Understanding the mechanisms of racemization is crucial, especially in peptide synthesis where maintaining stereochemical integrity is essential.

Studies on diastereomeric peptide derivatives of N-benzoyl-D,L-X-Nε-benzyloxycarbonyl-L-lysine methyl ester have been conducted to investigate racemization in peptide synthesis. nih.gov The tendency of different amino acid residues to racemize varies, with valyl and isoleucyl residues showing a greater tendency to racemize in polar solvents. nih.gov The racemization of lysine itself has been achieved by heating the optically active isomer with hydrochloric acid or in the presence of a cation-exchange material. google.com

The mechanism of racemization typically involves the deprotonation of the α-carbon, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of D- and L-enantiomers. The rate of racemization is influenced by factors such as temperature, pH, and the nature of the solvent and substituents.

Integration into Complex Heterocyclic Compound Synthesis

The functional groups of this compound can serve as handles for the construction of complex heterocyclic ring systems. The two amino groups and the ester functionality can participate in various cyclization reactions.

One example is the cyclization of a lysine thioamide derivative. A lysine derivative, Ac-Lys-CN, can be converted to an unstable lysine thioamide, which then cyclizes to form a thiolactam. nih.gov This reaction demonstrates the potential of the lysine backbone to be incorporated into heterocyclic structures. The formation of such rings is often driven by the favorable thermodynamics of intramolecular cyclization.

The ability to selectively functionalize the α- and ε-amino groups provides a route to a wide array of heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Computational and Theoretical Investigations of Methyl Dl Lysinate Dihydrochloride

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in determining the electronic structure and predicting a variety of molecular properties of Methyl DL-lysinate dihydrochloride (B599025). These ab initio and semi-empirical methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution and energy levels.

Detailed research findings from these calculations would typically include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for predicting the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The electrostatic potential surface would also be mapped to identify regions susceptible to electrophilic and nucleophilic attack.

Table 1: Calculated Electronic Properties of Methyl DL-lysinate Dihydrochloride

| Property | Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

| Polarizability | Data not available |

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For this compound, MD simulations can reveal how the molecule behaves in different solvent environments, such as in water or in the presence of a lipid bilayer, which is relevant for understanding its interactions in biological systems. nih.gov

Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound in Water

| Parameter | Setting |

|---|---|

| Force Field | OPLS-AA mdpi.com |

| Water Model | SPC/E mdpi.com |

| Ensemble | NPT (Isothermal-isobaric) mdpi.com |

| Temperature | 310 K mdpi.com |

| Pressure | 1 atm |

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a class of quantum mechanical methods that is particularly well-suited for studying the energetics of chemical reactions. For this compound, DFT can be employed to investigate various reaction pathways, such as the hydrolysis of the methyl ester group to yield lysine (B10760008).

Table 3: Hypothetical DFT Calculation Results for the Hydrolysis of this compound

| Parameter | Energy (kJ/mol) |

|---|---|

| Energy of Reactants | Data not available |

| Energy of Transition State | Data not available |

| Energy of Products | Data not available |

| Activation Energy | Data not available |

| Reaction Enthalpy | Data not available |

Note: This table illustrates the type of energetic data that would be obtained from DFT studies of a reaction pathway.

Conformational Analysis and Energy Minimization Studies

The biological activity and physical properties of a flexible molecule like this compound are heavily dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule.

Table 4: Example of Torsional Angles and Relative Energies for a Conformational Analysis

| Conformer | Dihedral Angle ϕ (degrees) | Dihedral Angle ψ (degrees) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | -150 | 150 | 0.0 |

| 2 | -60 | -45 | 1.2 |

| 3 | -70 | 140 | 0.8 |

Note: The values in this table are hypothetical and serve to illustrate the output of a conformational analysis study. The dihedral angles ϕ and ψ would refer to specific rotations within the this compound molecule.

Applications of Methyl Dl Lysinate Dihydrochloride As a Synthetic Building Block and Chemical Intermediate

Precursor in the Synthesis of Specialty Polymers and Advanced Materials

The unique structure of methyl lysinate, containing two amine groups and a carboxyl group (as its methyl ester), makes it an important monomer for the creation of specialty polymers and advanced functional materials.

Researchers have utilized derivatives like L-lysine methyl ester for producing cationic surfactants and hydrogels. alfachemch.comsigmaaldrich.com The presence of the amino groups allows for the introduction of positive charges, which is crucial for the properties of these materials.

Furthermore, the ester and amine functionalities are ideal for polycondensation reactions. For instance, lysine (B10760008) derivatives have been used to synthesize novel, optically active poly(ester-imide)s. In a typical synthesis, a lysine ester dihydrochloride (B599025) is reacted with an anhydride (B1165640), like trimellitic anhydride, to form a diacid monomer. This monomer is then subjected to interfacial polycondensation to yield the final polymer. researchgate.net These lysine-derived polymers exhibit high thermal stability, good solubility in polar aprotic solvents, and distinct optical activity, making them suitable for specialized applications. researchgate.net

Another significant application is in the chemoenzymatic polymerization (CEP) to produce poly-l-lysine. acs.org This method uses the methyl ester of lysine as a monomer, which can be polymerized by enzymes like papain under mild, aqueous conditions. acs.org This environmentally friendly approach avoids the need for protecting groups on the side-chain amine, leveraging the enzyme's specificity to form α-linked polypeptides. acs.org The resulting poly-l-lysine is a biodegradable and functional polypeptide with numerous applications in drug delivery and biomaterials.

Table 1: Properties of L-Lysine-Derived Poly(ester-imide)s

| Property | Value Range | Reference |

|---|---|---|

| Inherent Viscosity | 0.23–0.47 dL/g | researchgate.net |

| Decomposition Temperature (T10%) | Above 350 °C | researchgate.net |

| Glass-Transition Temperature (Tg) | 100.42–172.81 °C | researchgate.net |

Role in the Synthesis of Defined Organic Molecules and Reagents

Methyl DL-lysinate dihydrochloride is a key intermediate in the synthesis of fine chemicals and various organic molecules. colorkem.com Amino acid methyl esters are generally recognized as crucial intermediates in medicinal chemistry and broader organic synthesis. nih.gov

The esterification of amino acids, such as lysine, into their methyl ester hydrochloride forms is a common and efficient process. One established method involves the use of trimethylchlorosilane (TMSCl) in methanol (B129727) at room temperature. This procedure is advantageous due to its mild reaction conditions, straightforward operation, and simple workup, leading to good to excellent yields of the desired amino acid methyl ester hydrochloride. nih.govmdpi.com

The resulting methyl lysinate can then be used in a variety of subsequent reactions. The methyl ester provides temporary protection for the carboxylic acid group, allowing for selective reactions at the α- and ε-amino groups. This strategic protection is fundamental in multi-step syntheses where precise control over reactive sites is necessary. After its role as a directing or protecting group is fulfilled, the ester can be easily hydrolyzed to reveal the free carboxylic acid.

Utilization in Peptide Chemistry as a Lysine Ester Synthon

In the field of peptide chemistry, amino acid esters are fundamental building blocks, and methyl DL-lysinate is no exception. It functions as a lysine ester synthon, a molecule whose structure is incorporated into a larger peptide chain. nih.gov

One key application lies in the enzymatic resolution of the racemic (DL) mixture. The enzyme trypsin exhibits stereospecific esterase activity, selectively hydrolyzing the L-enantiomer (L-lysine methyl ester) to L-lysine, while leaving the D-lysine methyl ester unchanged. nih.gov This process allows for the separation of the racemic mixture, providing a pathway to enantiomerically pure L-lysine, a vital component of proteins and various bioactive peptides. nih.gov

Moreover, the methyl ester form of lysine derivatives has been shown to significantly enhance their incorporation into proteins during expression in cell cultures. Studies have demonstrated that using the methyl ester forms of unnatural lysine analogues, such as Nε-Boc-l-Lysine (BocK) and Nε-propargyl-l-Lysine (PrK), can improve the yield of the final modified protein by two- to five-fold compared to using the free acid forms. nih.gov This strategy is particularly useful for producing proteins with site-specific modifications for research in areas like histone function, where lysine modifications play a critical regulatory role. nih.govnih.gov

Table 2: Improved Yields of Unnatural Amino Acid (UAA) Incorporated Proteins Using Methylester Forms

| Unnatural Amino Acid | Form | Improvement in Yield | Reference |

|---|---|---|---|

| Nε-thiaprolyl-l-lysine (ThzK) | Methyl Ester | 2-6 fold | nih.gov |

| Nε-Boc-l-Lysine (BocK) | Methyl Ester | 2-5 fold | nih.gov |

Development of Chiral Auxiliaries and Ligands from Lysinate Derivatives

A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Given that lysine possesses an inherent chiral center at its α-carbon, its derivatives are valuable as chiral sources for asymmetric synthesis. nih.gov

While methyl DL-lysinate itself is a racemic mixture, its enantiomerically pure forms (L- or D-) are used to impart chirality. The application of L-lysine derivatives in the synthesis of optically active poly(ester-imide)s is a clear demonstration of this principle. researchgate.net The chirality of the original lysine monomer is transferred to the polymer backbone, resulting in a material with specific optical properties. researchgate.net

The development of ligands for asymmetric catalysis is another area where lysinate derivatives can be applied. The two amino groups and the carboxyl group can be chemically modified to create polydentate ligands capable of coordinating with metal centers. The chiral environment created by the lysine backbone around the metal can then influence the stereoselectivity of catalytic reactions, making such ligands valuable tools in the synthesis of enantiomerically pure compounds.

Advanced Analytical Methodologies for Detection, Quantification, and Purity Profiling

Chromatographic Techniques for Separation and Quantification (HPLC, GC, CE)

Chromatographic techniques are the cornerstone for the analysis of Methyl DL-lysinate dihydrochloride (B599025), providing powerful tools for its separation from complex matrices and for its precise quantification. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) is widely utilized for the analysis of amino acids and their esters. Due to the polar nature and lack of a strong chromophore in Methyl DL-lysinate dihydrochloride, reversed-phase HPLC (RP-HPLC) often requires derivatization to enhance detection by UV-Vis or fluorescence detectors. interchim.fr Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-exchange chromatography can be employed for the separation of underivatized forms. researchgate.net The choice of the stationary phase, such as C8 or C18 columns, and the mobile phase composition are critical for achieving optimal separation. researchgate.net

Gas Chromatography (GC) offers high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). However, the low volatility and polar nature of this compound necessitate a derivatization step to convert it into a more volatile and thermally stable compound suitable for GC analysis. sigmaaldrich.comiiste.orgiiste.org This technique is particularly useful for purity profiling and the detection of volatile impurities.

Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample and reagent consumption. chromatographyonline.comacs.org For the analysis of this compound, CE can be a powerful tool, especially for chiral separations and purity analysis.

Development of Derivatization Methods for Enhanced Detection

To overcome the detection challenges associated with non-chromophoric and polar compounds like this compound in HPLC and GC, various derivatization strategies have been developed. These methods involve reacting the analyte with a reagent to form a derivative with improved detectability.

For HPLC analysis , pre-column derivatization is a common approach. Reagents that introduce a fluorescent or UV-absorbing tag to the amino groups of Methyl DL-lysinate are frequently used. Some common derivatizing agents include:

Dansyl chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent derivatives.

9-fluorenylmethyl chloroformate (FMOC-Cl): Forms stable and fluorescent derivatives with primary and secondary amines. mdpi.com

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to yield intensely fluorescent isoindole derivatives. mdpi.com

For GC analysis , derivatization is essential to increase the volatility of the analyte. The primary amino groups and the carboxylic ester group can be targeted. Common derivatization approaches include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with active hydrogens in the molecule to form volatile trimethylsilyl (B98337) (TMS) derivatives. research-solution.com

Acylation: The use of fluorinated anhydrides, such as pentafluoropropionic anhydride (B1165640) (PFPA), can create electron-capturing derivatives that are highly sensitive to electron capture detection (ECD) and are also suitable for mass spectrometry. mdpi.comnih.gov

Esterification followed by acylation: A two-step process where the carboxylic acid (if present after hydrolysis of the ester) is first esterified, followed by acylation of the amino groups. mdpi.comnih.gov

The choice of derivatization reagent and reaction conditions is critical and needs to be optimized to ensure complete and reproducible derivatization for accurate quantification.

Enantioselective Chromatographic Separation for Chiral Purity Assessment

Since this compound is a racemic mixture, the separation and quantification of its individual enantiomers (D- and L-forms) are of paramount importance, especially in pharmaceutical applications where the pharmacological activity and toxicity can be enantiomer-dependent. Enantioselective chromatography is the primary technique used for this purpose.

This is typically achieved by using a chiral stationary phase (CSP) in HPLC. CSPs are designed to have specific stereoselective interactions with the enantiomers, leading to different retention times and thus separation. bgb-analytik.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown broad applicability for the separation of a variety of chiral compounds. ymc.co.jp The mobile phase composition, including the type of organic modifier and any additives, plays a crucial role in achieving the desired enantioseparation. merckmillipore.comchromatographyonline.com

Another approach is the use of chiral derivatizing agents to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column. tsijournals.com However, the direct method using a CSP is often preferred due to its simplicity and avoidance of potential kinetic resolution or racemization during the derivatization step.

An example of a chiral separation of amino acid esters is the use of Ultra-Performance Convergence Chromatography (UPC²), a form of supercritical fluid chromatography, which has been shown to provide rapid and high-resolution separation of D- and L-phenylalanine methyl esters. ich.org This highlights the potential of such techniques for the chiral purity assessment of this compound.

Electrophoretic Methods for Purity Analysis

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for purity analysis, including chiral separations. researchgate.net The technique separates ions based on their electrophoretic mobility in an electric field. For the enantioselective separation of this compound, a chiral selector is added to the background electrolyte.

Commonly used chiral selectors in CE include:

Cyclodextrins (CDs): These are cyclic oligosaccharides that can form inclusion complexes with the enantiomers of the analyte. The different stability of the diastereomeric complexes formed between each enantiomer and the CD results in different migration times. acs.orgamanote.comnih.gov

Ligand-exchange (LE) CE: In this method, a chiral ligand, such as an amino acid or a derivative, and a metal ion are added to the electrolyte. The enantiomers of the analyte form diastereomeric ternary complexes with the chiral ligand and the metal ion, which can be separated based on their differential stability and mobility. chromatographyonline.com A method using a copper(II)-L-lysine complex has been demonstrated for the chiral separation of underivatized amino acids. chromatographyonline.com

CE is particularly advantageous for its high resolving power, short analysis times, and minimal consumption of reagents and samples. chromatographyonline.com

Spectrophotometric and Potentiometric Quantification Methods

While chromatographic and electrophoretic methods are preferred for their high selectivity, spectrophotometric and potentiometric methods can offer simpler and more rapid alternatives for the quantification of this compound, particularly in less complex samples.

Spectrophotometric methods for amino acids often involve a color-forming reaction. For instance, ninhydrin (B49086) reacts with primary amino acids to produce a deep purple color (Ruhemann's purple), which can be quantified by measuring the absorbance at a specific wavelength, typically around 570 nm. researchgate.net Another approach involves the use of reagents like 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), which forms charge-transfer complexes with amino acids, resulting in a colored product that can be measured spectrophotometrically. tsijournals.com A continuous spectrophotometric assay for amino acid decarboxylases has also been reported, which could potentially be adapted. nih.gov

Potentiometric methods involve the use of ion-selective electrodes (ISEs) to measure the potential difference that is related to the concentration of the analyte. A potentiometric biosensor for L-lysine has been developed by immobilizing lysine (B10760008) oxidase on an ammonium-selective electrode. youtube.com The enzyme catalyzes the oxidation of lysine, producing ammonium (B1175870) ions that are detected by the electrode. Similarly, potentiometric titrations can be employed for the determination of amino acids, often in non-aqueous media to enhance their basic properties. researchgate.net The development of a specific ISE for methyl lysinate could provide a rapid and cost-effective method for its quantification. nih.govmdpi.comnih.gov

Development of Robust and Validated Analytical Procedures

The development of reliable analytical methods requires a systematic approach to optimization and validation to ensure they are fit for their intended purpose. Method validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation characteristics. ich.orgresearchgate.net

For a quantitative impurity test, such as the determination of the D-enantiomer in a predominantly L-lysine methyl ester sample, the following validation parameters are crucial:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its enantiomer, degradation products, and matrix components. nih.gov

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision). ich.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. interchim.fr

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.govchromatographyonline.com

The following tables provide illustrative examples of validation data for a hypothetical chiral HPLC method and a GC purity method for this compound, based on typical results found in the literature for similar compounds. chromatographyonline.comnih.govyoutube.com

Table 1: Illustrative Validation Parameters for a Chiral HPLC Method for Enantiomeric Purity of Methyl L-lysinate dihydrochloride

| Validation Parameter | D-Enantiomer (Impurity) | L-Enantiomer (Main Component) |

| Specificity | Baseline resolution from L-enantiomer and known impurities (Resolution > 2.0) | No interference from D-enantiomer or known impurities |

| Linearity (r²) | > 0.999 | > 0.999 |

| Range | 0.1% - 2.0% of nominal concentration | 80% - 120% of nominal concentration |

| Accuracy (% Recovery) | 95.0% - 105.0% | 98.0% - 102.0% |

| Precision (RSD%) | ||

| - Repeatability | < 5.0% | < 1.0% |

| - Intermediate Precision | < 8.0% | < 2.0% |

| LOD | 0.05% of nominal concentration | Not applicable |

| LOQ | 0.15% of nominal concentration | Not applicable |

| Robustness | No significant impact on resolution or quantification with minor changes in flow rate, column temperature, and mobile phase composition. | No significant impact on retention time or peak area with minor changes in method parameters. |

Table 2: Illustrative Validation Parameters for a GC-FID Purity Method for this compound

| Validation Parameter | Acceptance Criteria |

| Specificity | No interference from blank or known impurities at the retention time of the main peak. |

| Linearity (r²) | > 0.998 |

| Range | 50% - 150% of the nominal concentration |

| Accuracy (% Recovery) | 97.0% - 103.0% |

| Precision (RSD%) | |

| - System Precision | < 2.0% |

| - Method Precision | < 3.0% |

| LOD | 0.01% |

| LOQ | 0.03% |

| Robustness | The method is demonstrated to be robust with respect to small variations in parameters such as inlet temperature, oven ramp rate, and carrier gas flow rate. |

These tables underscore the comprehensive nature of analytical method validation, which is essential for ensuring the quality and consistency of this compound.

Emerging Research Frontiers and Future Perspectives on Methyl Dl Lysinate Dihydrochloride

Integration with Automated and Flow Chemistry Platforms

The fine chemical and pharmaceutical industries are increasingly adopting automated and flow chemistry platforms to enhance efficiency, safety, and reproducibility. Methyl DL-lysinate dihydrochloride (B599025) is a prime candidate for integration into these advanced manufacturing paradigms.

The esterification of amino acids, a fundamental process for producing compounds like methyl lysinate, can be significantly optimized in flow reactors. mdpi.com Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity compared to traditional batch processes. For instance, methods using trimethylchlorosilane in methanol (B129727) to produce amino acid methyl ester hydrochlorides are well-suited for flow chemistry, offering a convenient and high-yielding pathway under mild conditions. mdpi.com

Key advantages for integrating the synthesis and use of Methyl DL-lysinate dihydrochloride in flow chemistry include:

Enhanced Safety: Flow reactors handle smaller volumes of reagents at any given time, mitigating risks associated with exothermic reactions or the use of hazardous materials. carlroth.com

Improved Efficiency: The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, accelerating reaction rates. nih.gov

Automation and High-Throughput Screening: Automated flow platforms can rapidly screen various reaction conditions or derivatization reagents, accelerating the discovery of novel derivatives of methyl lysinate for applications in drug discovery and materials science.

Future research will likely focus on developing dedicated flow chemistry modules for the synthesis and subsequent in-line derivatization of this compound, enabling on-demand production of a wide array of lysine-containing molecules.

Potential in Supramolecular Chemistry and Self-Assembly Research

The amphiphilic nature of lysine (B10760008) derivatives, possessing both hydrophilic (amino and carboxyl groups) and hydrophobic (alkyl chain) regions, makes them excellent candidates for supramolecular chemistry and the construction of self-assembling systems. Methyl L-lysinate dihydrochloride is already utilized in the production of cationic surfactants and hydrogels. alfachemch.comsigmaaldrich.com

The structure of methyl lysinate allows it to act as a "surfactant-like" molecule. The protonated amine groups provide a polar head, while the butylamino side chain and methyl ester group contribute to its nonpolar character. In aqueous solutions, these molecules can self-assemble into various ordered structures, such as micelles, vesicles, or fibrous networks that form hydrogels.

Table 1: Potential Supramolecular Structures from Methyl Lysinate Derivatives

| Supramolecular Structure | Driving Forces for Assembly | Potential Application |

|---|---|---|

| Micelles/Vesicles | Hydrophobic interactions of the alkyl side chains; electrostatic interactions of the amine groups. | Drug delivery, nanoreactors. |

| Hydrogels | Hydrogen bonding, electrostatic interactions, and physical entanglement of polymer chains. | Tissue engineering, controlled release systems. chemicalbook.com |

| Nanofibers | Directional hydrogen bonding between peptide-like backbones. | Scaffolds for cell culture, biosensors. |

Future research in this area will explore how modifying the structure of Methyl DL-lysinate—for example, through acylation of the ε-amino group with different fatty acids—can tune the resulting self-assembled structures. The use of a DL-racemic mixture may also lead to unique packing arrangements and material properties not observed with the pure enantiomers.

Future Directions in Asymmetric Synthesis and Chiral Catalyst Development

The "DL" designation in this compound signifies that it is a 1:1 mixture of the D- and L-isomers. While this is suitable for some applications, many biological and pharmaceutical uses require enantiomerically pure compounds. usm.edu This presents a significant opportunity for future research in asymmetric synthesis and chiral catalysis.

Current challenges and future research directions include:

Chiral Resolution: Developing efficient and scalable methods to separate the D- and L-enantiomers from the racemic mixture is a key objective. Enzymatic hydrolysis, where an enzyme like pig liver esterase selectively hydrolyzes one ester enantiomer, represents a promising strategy. usm.edu

Asymmetric Synthesis: Designing synthetic routes that produce enantiomerically pure D- or L-methyl lysinate directly would be a major advancement. This could involve the use of chiral auxiliaries or asymmetric hydrogenation of a suitable prochiral precursor.

Enantioselective Catalysis: A frontier in this field is the development of chiral catalysts that can selectively react with one enantiomer in the racemic mixture. For example, a chiral acylation catalyst could be designed to modify only the L-isomer, allowing for the easy separation of the derivatized L-form from the unreacted D-form. Such catalysts are crucial for creating complex molecules like hypusine, a derivative of lysine, where stereochemistry is critical. nih.gov

The development of these methods will not only provide access to enantiopure building blocks but also open doors to creating novel chiral materials and peptidomimetics with precisely controlled three-dimensional structures. mdpi.com

Table 2: Comparison of Chiral Strategies for Lysine Derivatives

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Utilizes readily available racemic starting material. | Maximum theoretical yield is 50% for one enantiomer; requires a separation step. |

| Asymmetric Synthesis | Synthesis of a single enantiomer from a prochiral substrate. | High enantiomeric purity; theoretically 100% yield. | Requires development of specific chiral catalysts or auxiliaries; may involve more complex synthetic routes. usm.edumdpi.com |

| Dynamic Kinetic Resolution | Combines chiral resolution with in-situ racemization of the unwanted enantiomer. | Theoretical yield can approach 100%. | Requires a catalyst for resolution and a compatible catalyst for racemization. |

Addressing Unexplored Reactivity and Novel Derivatization Pathways

This compound possesses three primary reactive sites: the α-amino group, the ε-amino group, and the methyl ester group. While standard derivatizations like acylation and peptide coupling are common, significant unexplored potential remains.

Future research is expected to focus on:

Selective Derivatization: Developing methodologies for the selective functionalization of the α-amino versus the ε-amino group is a persistent challenge in lysine chemistry. Novel protecting group strategies or catalysts that can distinguish between the two amines based on their different steric and electronic environments would be highly valuable.

Reaction with Dicarbonyls: The reaction of lysine with reactive dicarbonyl species like glyoxal (B1671930) and methylglyoxal (B44143) is known to form advanced glycation end-products (AGEs). mdpi.com A systematic study of the reaction of this compound with these species could yield novel insights into the mechanisms of glycation and lead to the synthesis of new chemical probes or inhibitors. Research has indicated the formation of products like Nε-(hydroxymethyl)-lysine (HML) from reactions involving lysine methyl ester and methylglyoxal. mdpi.com

Novel Polymer Chemistries: The difunctional nature of the amino groups makes methyl lysinate an excellent monomer for synthesizing novel polyamides or other polymers. Exploring its use in step-growth polymerization could lead to new biodegradable materials with properties tuned by the lysine backbone.

Derivatization for Analysis: Advanced analytical techniques often require chemical derivatization. Developing new derivatization agents that react specifically with methyl lysinate can improve the sensitivity and resolution of its detection in complex mixtures, such as in metabolomics studies using mass spectrometry. nih.gov

By exploring these novel reaction pathways, the utility of this compound can be expanded far beyond its current applications, positioning it as a versatile scaffold for innovation in materials science, biochemistry, and analytical chemistry.

Q & A

Q. What are the established methods for synthesizing Methyl DL-lysinate dihydrochloride, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of DL-lysine with methanol in the presence of hydrochloric acid. Key factors affecting yield include:

- Reagent stoichiometry : Excess methanol drives esterification equilibrium.

- Acid concentration : HCl acts as a catalyst and protonates the amino group to prevent side reactions.

- Temperature : Controlled heating (40–60°C) minimizes thermal decomposition of lysine. Post-synthesis, purification involves recrystallization from ethanol/water mixtures to isolate the dihydrochloride salt. Impurities like unreacted lysine are monitored via HPLC (C18 column, UV detection at 210 nm) .

Q. How is this compound characterized to confirm structural integrity?

Structural validation employs:

- NMR spectroscopy : H and C NMR confirm ester formation (e.g., methyl ester peak at ~3.6 ppm for H) and protonation states of amino groups.

- Mass spectrometry (MS) : ESI-MS detects the molecular ion peak [M+H] at m/z 233.13, consistent with the molecular formula .

- Elemental analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (±0.3% tolerance).

Q. What are the primary research applications of this compound in biochemistry?

The compound is used as:

- A substrate in enzymatic studies (e.g., lysine-specific demethylases) due to its esterified carboxyl group, which mimics post-translational modifications.

- A precursor for synthesizing fluorescent lysine derivatives via coupling with probes like FITC or dansyl chloride.

- A stabilizing agent in buffer formulations for protein crystallography, leveraging its zwitterionic properties .

Q. What safety protocols are critical when handling this compound?

Key precautions include:

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of fine powders (H335 risk).

- Spill management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

Stability studies reveal:

- pH dependence : The compound hydrolyzes rapidly at pH > 7, regenerating lysine. Acidic conditions (pH 2–4) stabilize the ester bond.

- Solvent effects : Hydrolysis rates decrease in polar aprotic solvents (e.g., DMSO) due to reduced water activity.

- Kinetic analysis : Pseudo-first-order rate constants () are derived via UV spectroscopy at 220 nm to track degradation .

Q. What analytical strategies resolve contradictions in spectral data for this compound across studies?

Discrepancies in NMR or MS data often arise from:

- Solvent impurities : Residual ethanol in recrystallization solvents can shift H NMR peaks. Use deuterated solvents and high-purity reagents.

- Ion suppression in MS : Matrix effects from chloride counterions reduce ionization efficiency. Dilution or ion-pairing agents (e.g., TFA) improve signal clarity .

Q. How does this compound compare to its L-lysine counterpart in receptor-binding assays?

- Steric effects : The DL-racemic mixture shows reduced affinity for chiral receptors (e.g., NMDA receptors) compared to L-lysine derivatives.

- Binding kinetics : Surface plasmon resonance (SPR) assays reveal a 2–3x lower for the DL-form, attributed to non-productive enantiomer-receptor interactions .

Q. What methodologies optimize the compound’s use in isotope-labeling studies?

Deuterated analogs (e.g., Methyl DL-lysinate-d9 dihydrochloride) are synthesized using /deuterated methanol under acidic conditions. Applications include:

- Metabolic tracing : LC-MS/MS quantifies deuterium incorporation in cellular lysine pools.

- Protein turnover studies : C-labeled variants track lysine methylation dynamics in histones .

Data Contradiction and Validation

Q. How to address conflicting reports on the compound’s solubility in organic solvents?

Discrepancies arise from:

Q. What experimental designs mitigate batch-to-batch variability in synthetic yields?

- Design of Experiments (DoE) : Optimize parameters (temperature, HCl concentration) via response surface methodology.

- Quality control : Implement in-line FTIR to monitor reaction progress and ensure consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.